![molecular formula C20H21ClFN3O3 B2395637 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 850472-81-0](/img/structure/B2395637.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide” is a potent inhibitor of E. coli beta-Glucuronidase . It has been used in research to study its effects on bacterial beta-glucuronidases, which play important roles in drug-induced epithelial cell toxicity in the gastrointestinal (GI) tract .
Molecular Structure Analysis
The compound has been studied using X-ray diffraction, with a resolution of 2.83 Å . The structure demonstrates that it contacts and orders only a portion of the “bacterial loop” present in microbial, but not mammalian, beta-glucuronidases .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.34 . It is a solid at room temperature and is slightly soluble in chloroform, DMSO, and methanol . The storage temperature is between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease (AD) Treatment
Alzheimer’s disease is a progressive neurodegenerative disorder causing dementia in older adults. Compounds 3i and 3j, derived from the mentioned compound, exhibit significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in AD progression. These compounds demonstrated IC50 values of 0.027 µM and 0.025 µM against AChE, respectively. Notably, they interact with the enzyme’s active site similarly to the reference drug donepezil .
Antifungal Properties
The compound’s derivatives (7b, 7c, and 7k) have shown substantial and broad-spectrum antifungal activities . Further investigations into their mechanisms of action and potential clinical applications are warranted.
Anticancer Potential
Data suggests that these derivatives exhibit good selectivity between cancer cells and normal cells, making them promising candidates for anticancer drug development . Further studies are needed to explore their efficacy and safety profiles.
Antimicrobial Activity
While specific data on the compound’s antimicrobial properties are not available, exploring its potential as an antimicrobial agent could be valuable .
ATP-Sensitive Potassium Channel Activation
Compound 47, a related 1,4,2-dithiazine 1,1-dioxide, has been identified as a potent ATP-sensitive potassium channel activator. Investigating similar properties for the compound of interest may yield interesting results .
Blood-Brain Barrier Permeability
In vitro studies indicate that compounds 3i and 3j have promising blood-brain barrier permeability, which is crucial for potential AD therapeutics .
Cytotoxicity Assessment
Compounds 3i and 3j exhibit non-cytotoxic effects against NIH/3T3 cells, with IC50 values of 98.29 ± 3.98 µM and 159.68 ± 5.53 µM, respectively .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole-based compounds have been studied for their distinctive mechanisms of action . For instance, some indole-based compounds have been found to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
It is known that indole derivatives can influence a broad spectrum of biological activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
It is known that some indole-based compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound could potentially have similar effects.
Safety and Hazards
The compound has been classified with the GHS07 hazard pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3/c21-16-10-15(2-3-17(16)22)23-20(26)12-25-7-5-24(6-8-25)11-14-1-4-18-19(9-14)28-13-27-18/h1-4,9-10H,5-8,11-13H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVFXMZBIGVCFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


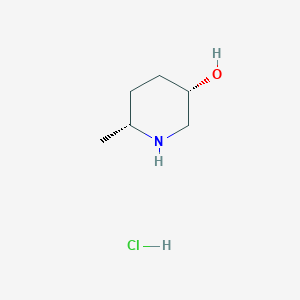
![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2395559.png)
![2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2395561.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide](/img/structure/B2395563.png)
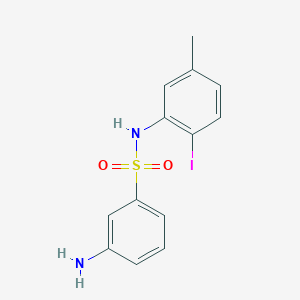
![3,3-Dimethyl-4-[1-[5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2395565.png)
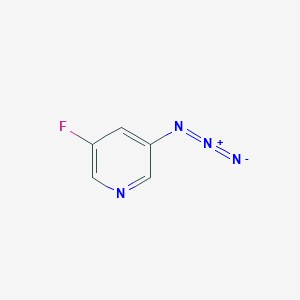
![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2395571.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide](/img/structure/B2395573.png)
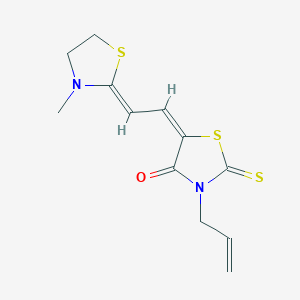
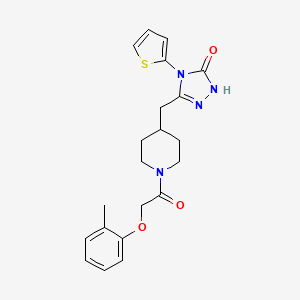
![7-Chloro-6-methyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395577.png)